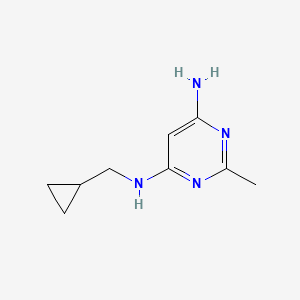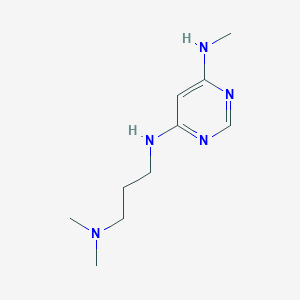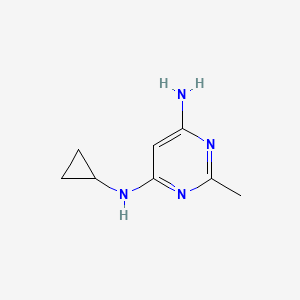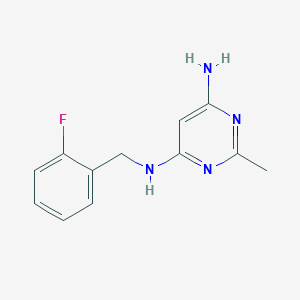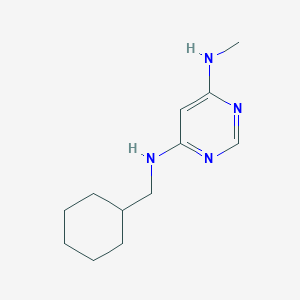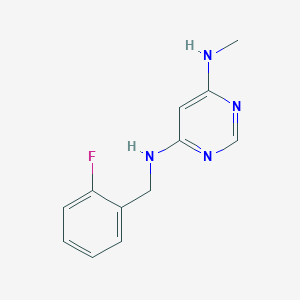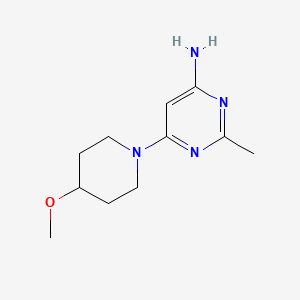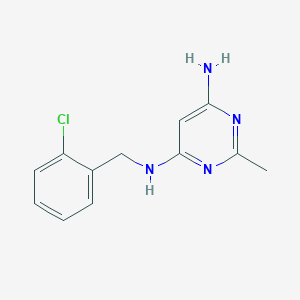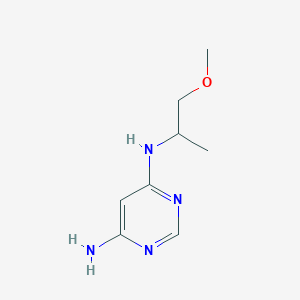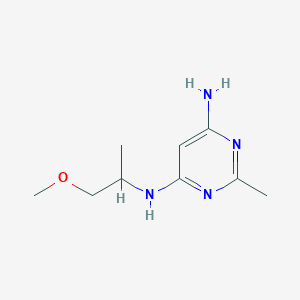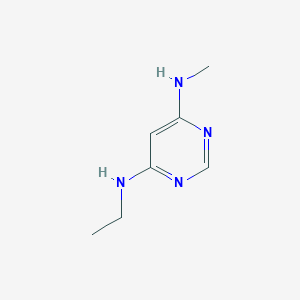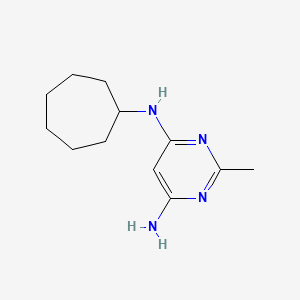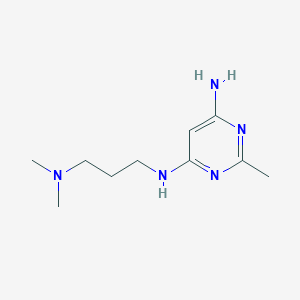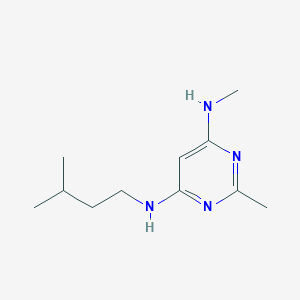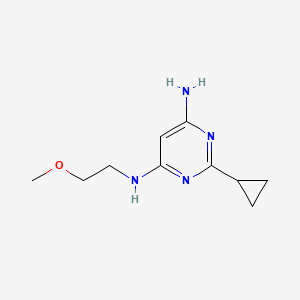
2-cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine
Overview
Description
2-cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine is a chemical compound with the molecular formula C10H16N4O . It is used for pharmaceutical testing and has immense potential in scientific research.
Molecular Structure Analysis
The molecular structure of 2-cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a cyclopropyl group, a methoxyethyl group, and two amine groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine include its molecular formula (C10H16N4O) and its use in pharmaceutical testing . More detailed properties are not available in the search results.Scientific Research Applications
Research on Pyrimidine Derivatives
Derivatives of 2,4-diamino-6-hydroxypyrimidines have been investigated for their potential antiviral properties. Notably, certain 5-substituted 2,4-diaminopyrimidine derivatives demonstrated significant inhibitory activity against retroviruses in cell culture. For example, a 5-methyl derivative showed marked inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, although it was cytostatic to cell cultures. Additionally, 5-halogen-substituted derivatives displayed pronounced antiretroviral activity without measurable toxicity at specific concentrations, comparable to reference drugs adefovir and tenofovir (Hocková et al., 2003). Also, 2,4-diaminopyrimidine derivatives initially developed as antiviral agents were modified to serve as antitumor agents by altering their structure, which resulted in compounds with potent activity towards specific leukemia cells and inhibition of specific protein kinases (Kimura et al., 2006).
Novel Chemical Synthesis and Structural Insights
Synthesis of Novel Derivatives
The synthesis and X-ray study of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid revealed unique structural features and potential for chemical research. These molecules displayed specific configurations and orientations, with their structures characterized by intermolecular hydrogen bonds forming distinct molecular networks (Cetina et al., 2004).
Advanced Material Development
A study on poly(pyridine-imide) acid chemosensors introduced a novel diamine containing heterocyclic pyridine and triphenylamine substituents. This material demonstrated remarkable thermal stability, mechanical strength, and unique optical properties, serving as a potential "off–on" fluorescent switcher for acids (Wang et al., 2008).
Future Directions
properties
IUPAC Name |
2-cyclopropyl-4-N-(2-methoxyethyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-15-5-4-12-9-6-8(11)13-10(14-9)7-2-3-7/h6-7H,2-5H2,1H3,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBYVDGTQDKQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N4-(2-methoxyethyl)pyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



